The thiol group in 11-Bromo-1-undecanethiol allows its participation in thiol-ene click chemistry, a powerful tool for creating new materials with specific properties. This reaction involves the coupling of a thiol with an alkene (double bond) under mild conditions, leading to the formation of a stable carbon-sulfur bond. Researchers can potentially utilize 11-Bromo-1-undecanethiol as a building block in the synthesis of polymers, functional surfaces, and other materials through click chemistry .
The thiol group also enables the potential use of 11-Bromo-1-undecanethiol in bioconjugation reactions. This technique involves attaching molecules of interest, such as drugs, imaging agents, or nanoparticles, to biomolecules like proteins or antibodies. The thiol group can react with specific functional groups present in biomolecules, creating a stable linkage for further research applications .
The presence of both a thiol and a bromo group in the molecule offers possibilities for diverse organic synthesis reactions. The bromo group can be readily substituted with various nucleophiles (electron-rich species) to introduce new functionalities into the molecule, allowing researchers to tailor its properties for specific research needs .
11-Bromo-1-undecanethiol is an organothiol compound characterized by a linear structure consisting of an undecane chain with a bromine atom at one end and a thiol group at the other. Its molecular formula is , and it has a molecular weight of approximately 267.27 g/mol. The compound is known for its potential applications in material science, particularly in the synthesis of self-assembled monolayers and in various organic reactions due to the presence of both a thiol and a bromo group, which can participate in diverse chemical transformations .
Currently, there is no documented information on the specific mechanism of action of 11-Bromo-1-undecanethiol in biological systems. However, the thiol group's affinity for metals suggests its potential use in forming self-assembled monolayers (SAMs) on gold nanoparticles []. These SAMs can be used in various applications, such as biosensors and drug delivery systems.
These reactions make 11-Bromo-1-undecanethiol a versatile building block in organic synthesis.
The synthesis of 11-Bromo-1-undecanethiol typically involves two main steps:
The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and the process may require heating to facilitate the substitution reaction.
11-Bromo-1-undecanethiol has several notable applications:
Several compounds share structural similarities with 11-Bromo-1-undecanethiol. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
11-Amino-1-undecanethiol | Contains an amino group instead of bromine | Useful for peptide synthesis and biological studies |
11-Mercapto-1-undecanol | Features a hydroxyl group instead of bromine | Combines alcohol functionality with thiol properties |
11-Bromo-1-undecanol | Similar structure but lacks thiol functionality | Primarily used as a solvent or intermediate |
Uniqueness: The presence of both a bromine atom and a thiol group makes 11-Bromo-1-undecanethiol particularly unique among these compounds. Its ability to participate in diverse
Irritant